Product packaging for 8-Methoxy-3,4-dihydroisoquinoline(Cat. No.:CAS No. 24693-44-5)

8-Methoxy-3,4-dihydroisoquinoline

Cat. No.: B3326304
CAS No.: 24693-44-5
M. Wt: 161.2 g/mol
InChI Key: WUBULMQIMWQJJF-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydroisoquinoline (CAS 24693-44-5) is a fully characterized chemical compound supplied as a high-purity reference standard for the active pharmaceutical ingredient (API) Isoquinoline . This product is compliant with stringent regulatory guidelines, ensuring traceability against pharmacopeial standards such as the USP and EP, making it ideal for Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological properties. Research into similar dihydroisoquinoline derivatives has revealed a range of activities, including antimetastatic, anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive effects . Furthermore, this heterocyclic system serves as a key synthetic intermediate. Recent advancements in synthetic methodology highlight its relevance, featuring in novel photocatalytic strategies, such as skeleton-editing [4+2] cyclization cascades, to build complex dihydroisoquinolinedione frameworks from simple precursors . The synthetic utility of 8-substituted analogues is well-documented, as they can be further transformed through various reactions, including nucleophilic substitutions and additions to the C=N bond, to create diverse 1,8-disubstituted tetrahydroisoquinolines of pharmaceutical interest . This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B3326304 8-Methoxy-3,4-dihydroisoquinoline CAS No. 24693-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBULMQIMWQJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299256
Record name 3,4-Dihydro-8-methoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24693-44-5
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24693-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Methoxy 3,4 Dihydroisoquinoline and Its Analogs

Regioselective and Stereoselective Synthesis Approaches

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are paramount in the synthesis of complex molecules for pharmaceutical applications. The following sections detail key strategies that address these challenges in the context of 8-methoxy-3,4-dihydroisoquinoline synthesis.

Bischler-Napieralski Cyclization and its Variants

First discovered in 1893, the Bischler-Napieralski reaction is a robust and widely employed method for synthesizing 3,4-dihydroisoquinolines. jk-sci.comwikipedia.orgslideshare.net The reaction involves the intramolecular cyclization of a β-arylethylamide, such as the precursor to this compound, through an electrophilic aromatic substitution mechanism. wikipedia.orgnrochemistry.com This process is typically facilitated by a dehydrating agent in acidic conditions. nrochemistry.com

The presence of electron-donating groups on the aromatic ring, like the methoxy (B1213986) group in the precursor to this compound, enhances the reaction's efficiency. jk-sci.comnrochemistry.com The cyclization generally occurs at the position para to the activating group. jk-sci.com

Reaction Mechanism: Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. wikipedia.org One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. wikipedia.orgnrochemistry.com The specific conditions of the reaction are believed to influence which mechanism prevails. wikipedia.org

Reagents and Conditions: A variety of dehydrating agents can be used, with phosphorus oxychloride (POCl₃) being a common choice. wikipedia.orgnrochemistry.com Other reagents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com For substrates that lack activating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective approach. jk-sci.comwikipedia.org Reaction temperatures can range from room temperature to 100 °C. wikipedia.org

Variants and Modifications: Over the years, several modifications have been developed to improve the Bischler-Napieralski reaction. For instance, the Pictet-Gams reaction, a notable variant, utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration simultaneously with cyclization to yield an isoquinoline (B145761) directly. wikipedia.org More recent advancements include the use of microwave assistance to produce libraries of substituted isoquinolines and the development of milder conditions to accommodate sensitive substrates. organic-chemistry.orgnih.gov One such mild approach employs Tf₂O in the presence of 2-chloropyridine (B119429) for the cyclodehydration of amides. nih.gov Another modification, designed to prevent the retro-Ritter reaction (a common side reaction), uses oxalyl chloride to form an N-acyliminium intermediate. organic-chemistry.orgacs.org

ReagentConditionsOutcome
POCl₃Refluxing acidic conditionsStandard cyclization to 3,4-dihydroisoquinoline (B110456). nrochemistry.com
P₂O₅ in refluxing POCl₃High temperatureEffective for unactivated aromatic rings. wikipedia.org
Tf₂O, 2-chloropyridineLow temperature, then warmingMild conditions, suitable for sensitive substrates. nih.gov
Oxalyl chlorideForms N-acyliminium intermediateAvoids retro-Ritter side reaction. organic-chemistry.org
Microwave irradiationCan accelerate reaction and facilitate library synthesis. organic-chemistry.org

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents with high precision. While specific examples for the direct synthesis of this compound via DoM are not prevalent in the provided context, the principles of this methodology are highly applicable to the synthesis of its precursors and analogs.

Tandem Reactions and One-Pot Syntheses

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they can build complex molecular architectures from simple starting materials in a single operation, avoiding the need for isolation and purification of intermediates.

One example of a tandem approach is the Bischler-Napieralski cyclization followed by an N/C-alkylation sequence, which has been used to construct protoberberine and benzo[c]phenanthridine (B1199836) alkaloids from 3-arylisoquinoline derivatives. acs.org Another innovative tandem reaction involves the use of Tf₂O to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org This reaction proceeds through a tandem annulation involving a stable and reactive phenonium ion intermediate. organic-chemistry.org

Asymmetric Synthesis Strategies for Enantiopure Derivatives, including Chiral Auxiliary Approaches

The synthesis of enantiomerically pure 3,4-dihydroisoquinoline derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. A common strategy to achieve this is through the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction step. After the desired stereocenter has been established, the auxiliary is removed.

One such strategy involves the Bischler-Napieralski reaction of a substrate containing a chiral auxiliary, followed by the diastereoselective reduction of the resulting 3,4-dihydroisoquinoline intermediate. clockss.org The choice of reducing agent can influence which diastereomer is preferentially formed, allowing for the synthesis of both enantiomers from a single chiral precursor. clockss.org

Another approach to obtaining enantiopure derivatives is the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline. Homogeneous catalytic hydrogenation using chiral ruthenium complexes, such as those containing the BINAP ligand, has proven to be highly effective for the stereoselective reduction of the C=N double bond in these intermediates. clockss.org

Schmidt Reaction Applications in Dihydroisoquinoline Synthesis

The Schmidt reaction typically involves the reaction of a carbonyl compound or an alcohol with hydrazoic acid (HN₃) under acidic conditions to yield a rearranged amine or amide. While direct applications of the classical Schmidt reaction for the synthesis of this compound are not explicitly detailed, related transformations and rearrangements are central to various synthetic pathways. For instance, an "interrupted Bischler-Napieralski reaction" has been developed where judicious substrate design leads to the formation of tetracyclic spiroindolines instead of the expected dihydro-β-carbolines. nih.gov This process involves a complex cascade pathway with intriguing intermediates. nih.gov

Green Chemistry Principles and Sustainable Methodologies in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several approaches align with these principles.

One significant development is the use of room-temperature ionic liquids (RTILs) as environmentally benign solvents for the Bischler-Napieralski reaction. organic-chemistry.org Specifically, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has been shown to be an effective solvent, allowing the reaction to proceed under mild conditions with excellent yields and purity, often without the need for chromatographic purification. organic-chemistry.org The ionic liquid can also be easily recycled, further enhancing the sustainability of the process. organic-chemistry.org This method avoids the use of toxic, high-boiling point solvents traditionally used in this reaction. organic-chemistry.org

Catalytic Innovations and Efficient Reaction Conditions

Traditional methods for synthesizing the 3,4-dihydroisoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been significantly enhanced through catalytic innovations and the optimization of reaction conditions. The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide, typically requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). rsc.org Modern variations have explored milder and more efficient activators. For instance, trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine has been used for the mild electrophilic activation of amides, leading to cyclodehydration and the formation of 3,4-dihydroisoquinolines in short reaction times. organic-chemistry.org Another approach avoids the harsh conditions of the retro-Ritter reaction by converting the amide to an N-acyliminium intermediate using oxalyl chloride-FeCl₃, which then cyclizes to provide the dihydroisoquinoline in good yields. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool, accelerating both Bischler-Napieralski and Pictet-Spengler reactions to rapidly generate libraries of substituted dihydroisoquinolines. organic-chemistry.org The Pictet-Spengler condensation, which cyclizes a β-phenylethylamine with an aldehyde or ketone, is a cornerstone reaction for producing these scaffolds. rsc.org Catalytic hydrogenation is often employed as a subsequent step to reduce the resulting dihydroisoquinoline to a tetrahydroisoquinoline. rsc.org

Recent research has also focused on metal-free catalytic systems. For example, the dehydrogenation of tetrahydroisoquinolines to their corresponding isoquinolines has been achieved using molecular oxygen as a clean oxidant in N-methyl-2-pyrrolidone (NMP), eliminating the need for metal catalysts, additives, or bases. researchgate.net

Table 1: Comparison of Reagents in Bischler-Napieralski Type Reactions

Reagent/Catalyst System Substrates Key Advantages
Tf₂O, 2-chloropyridine Amides Mild activation, short reaction times. organic-chemistry.org
Oxalyl chloride-FeCl₃ Amides Avoids retro-Ritter side reactions. organic-chemistry.org
P₂O₅, POCl₃ β-phenylethylamides Traditional, widely used dehydrating agents. rsc.org
Microwave Irradiation β-phenylethylamides, β-phenylethylamines Significant acceleration of reaction times. organic-chemistry.org

Atom Economy and Reduced Waste Processes

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. Atom economy emphasizes maximizing the incorporation of atoms from starting materials into the final product, thereby minimizing waste. jocpr.com Multi-component reactions are exemplary in this regard. A three-component synthesis has been developed for 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines by cyclizing alkoxybenzenes with isobutyraldehyde (B47883) and various nitriles. researchgate.net This approach constructs the complex heterocyclic ring system in a single step, demonstrating high atom economy.

Oxidation of existing saturated rings represents another atom-economical strategy. For instance, 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) can be oxidized with potassium permanganate (B83412) in acetone (B3395972) to yield 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478) as the primary product. nih.gov This method avoids the construction of the ring from acyclic precursors, instead modifying an existing scaffold. Similarly, metal-free dehydrogenation using oxygen as the terminal oxidant presents a green alternative, with water being the only byproduct. researchgate.net These processes reduce the need for stoichiometric reagents and decrease the generation of chemical waste. google.com

Exploration of Precursor Chemistry for this compound Scaffolds

The properties and accessibility of the final dihydroisoquinoline product are heavily dependent on the chemistry of its precursors. The synthesis often begins with substituted β-phenylethylamines or phenylethanols. rsc.orgorganic-chemistry.orgmdpi.com The strategic placement of substituents on the aromatic ring of the precursor is critical for directing cyclization and determining the final substitution pattern of the heterocyclic product.

In the Bischler-Napieralski reaction for synthesizing substituted 3,4-dihydroisoquinoline-3-carboxylic acids, the cyclization of N-formyl-β-arylamino acid esters can be regioselective. For example, the cyclization of a precursor with benzyloxy and bromo substituents predominantly yields the 8-benzyloxy-7-bromo derivative, indicating that the electronic nature of the substituents directs the intramolecular electrophilic attack. mdpi.com

Design and Optimization of Advanced Reagents

The design and optimization of reagents are central to achieving high efficiency and selectivity. A notable example is the short and efficient synthesis of this compound hydrochloride. mdpi.comnih.gov This method relies on a directed ortho-lithiation strategy, a powerful tool for functionalizing aromatic rings.

The key steps involve:

Precursor Design : The synthesis starts with N-pivaloyl-3-methoxyphenylethylamine. The pivaloyl group serves as a bulky directing group for the subsequent lithiation step. mdpi.comnih.gov

Directed ortho-Lithiation and Formylation : The precursor is treated with butyllithium (B86547) (BuLi), which selectively removes a proton from the position ortho to the directing group. The resulting lithiated species is then reacted with dimethylformamide (DMF) to introduce a formyl group, creating an aldehyde intermediate. mdpi.comnih.gov

This sequence showcases the power of advanced reagent design, where a specific protecting and directing group (pivaloyl) enables highly regioselective C-C bond formation, leading to an efficient and streamlined synthesis.

Table 2: Key Reagents in the Synthesis of this compound Hydrochloride

Step Reagent Purpose Outcome
1 Butyllithium (BuLi) Lithiating agent Directed ortho-metalation. mdpi.comnih.gov
2 Dimethylformamide (DMF) Formylating agent Introduction of an aldehyde group. mdpi.comnih.gov
3 Aqueous Hydrochloric Acid (HCl) Acid catalyst Cyclization and deprotection. mdpi.comnih.gov

Mechanistic Investigations of Reactions Involving 8 Methoxy 3,4 Dihydroisoquinoline

Electrophilic and Nucleophilic Substitution Reactions of the Dihydroisoquinoline Core

The dihydroisoquinoline core of 8-Methoxy-3,4-dihydroisoquinoline is susceptible to both electrophilic and nucleophilic attacks, with the reaction site being highly dependent on the nature of the reagent and reaction conditions.

Electrophilic Substitution: The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating 8-methoxy group. This is fundamentally exploited in the most common syntheses of the dihydroisoquinoline ring itself, such as the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgjk-sci.comnumberanalytics.com In the Bischler-Napieralski reaction, a β-phenylethylamide undergoes acid-catalyzed cyclodehydration. wikipedia.orgjk-sci.com The key step is an intramolecular electrophilic attack of a nitrilium ion intermediate onto the electron-rich aromatic ring. wikipedia.orgnrochemistry.com The presence of the methoxy (B1213986) group at the meta-position to the ethylamine (B1201723) chain strongly directs the cyclization to the ortho-position (C-7), which is para to the activating methoxy group, facilitating the formation of the 8-methoxy substituted product. jk-sci.com

Nucleophilic Substitution: While less common on the aromatic ring, nucleophilic substitution can occur, particularly at positions activated by the imine functionality. Although direct examples on the 8-methoxy derivative are scarce in the reviewed literature, studies on analogous compounds provide mechanistic insight. For instance, in 8-fluoro-3,4-dihydroisoquinoline (B12937770), the C=N double bond activates the fluorine atom at position 8 towards nucleophilic substitution by cyclic amines, such as pyrrolidine. nih.gov This suggests that the 8-position in this compound could potentially undergo nucleophilic attack if a suitable leaving group were present. Furthermore, the imine carbon (C-1) is an electrophilic center susceptible to attack by nucleophiles like organolithium or Grignard reagents, leading to 1-substituted tetrahydroisoquinolines. nih.gov

Reduction and Oxidation Chemistry of the Ring System

The imine bond and the dihydroisoquinoline ring system can undergo both reduction and oxidation, leading to important structural transformations.

Reduction: The most common reduction reaction of the 3,4-dihydroisoquinoline (B110456) core is the conversion of the imine (C=N) double bond to an amine, yielding the corresponding 1,2,3,4-tetrahydroisoquinoline. This transformation can be achieved through various methods. Catalytic hydrogenation, typically employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum, is a standard procedure. youtube.com This reaction is generally exothermic and proceeds via syn-addition of two hydrogen atoms across the double bond. youtube.com

Alternatively, hydride reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) is a selective reagent that readily reduces aldehydes and ketones but requires activation to reduce the less reactive imine bond of dihydroisoquinolines. nrochemistry.comdrugfuture.com The reduction is often performed after converting the dihydroisoquinoline into a more reactive iminium salt, for example, by N-alkylation or by performing the reaction in an acidic medium. nrochemistry.comrsc.org

Table 1: Common Reduction Methods for Dihydroisoquinolines
Reagent/SystemProduct TypeGeneral Mechanistic FeatureReference
H₂/Pd/C1,2,3,4-TetrahydroisoquinolineHeterogeneous catalytic syn-addition of hydrogen. youtube.com
NaBH₄ (with activation)1,2,3,4-TetrahydroisoquinolineNucleophilic hydride transfer to the imine or iminium carbon. nrochemistry.comdrugfuture.com
Ru/TsDPEN Complexes (ATH)Chiral 1,2,3,4-TetrahydroisoquinolinesAsymmetric transfer hydrogenation from a hydrogen donor. organic-chemistry.org

Oxidation: this compound can be oxidized to form the fully aromatic 8-methoxyisoquinoline. This dehydrogenation re-establishes the aromaticity of the nitrogen-containing ring. Various oxidizing agents can accomplish this transformation. organic-chemistry.orgcapes.gov.br A notable method involves the use of a copper(II) chloride-oxygen (CuCl₂-O₂) catalytic system, which has been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines, a reaction that can be extended to the oxidation of dihydroisoquinolines to isoquinolines. clockss.org Oxidation can also occur as a subsequent step after certain synthetic procedures; for example, products from Bischler-Napieralski or Pictet-Spengler reactions are often oxidized to their isoquinoline (B145761) analogues. jk-sci.comorganic-chemistry.org

Rearrangement Reactions and Elucidation of Intermediates

Rearrangement reactions can be integral to the synthesis and transformation of isoquinoline scaffolds, often involving complex mechanistic pathways and transient intermediates.

The Bischler-Napieralski reaction , while a primary method for synthesis, can be accompanied by rearrangements. The mechanism proceeds through a nitrilium ion (5), which is attacked by the indole (B1671886) C3 position to form a spiroindolenine derivative (6). nih.gov Typically, this intermediate undergoes a Plancher rearrangement to yield the dihydro-β-carboline product. nih.gov However, the substitution pattern can divert this pathway. For instance, the presence of a styryl moiety can favor tautomerization to a vinylogous enamine, initiating a complex cascade that results in carbazole (B46965) formation instead of the expected isoquinoline. nih.gov This highlights the crucial role of intermediates and how their stability and subsequent reactivity dictate the final product structure.

The Pomeranz-Fritsch reaction , another classical isoquinoline synthesis, also involves key intermediates that can influence the reaction outcome. chemistry-reaction.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. drugfuture.comwikipedia.org The mechanism involves the formation of a Schiff base, followed by cyclization via electrophilic attack on the aromatic ring. chemistry-reaction.com The nature of the intermediates in this pathway is sensitive to the reaction conditions and substituents. Modifications to the standard procedure, such as using polyphosphoric acid, have been employed to successfully synthesize 8-substituted isoquinolines, which are often difficult to obtain with sulfuric acid, suggesting that the stability and reactivity of the cyclization intermediates are highly dependent on the acid catalyst used. researchgate.net

Investigations into the Pictet-Spengler reaction have led to the isolation and study of proposed spiroindolenine intermediates. It has been shown that these spirocycles can undergo acid-catalyzed ring-expansive migration reactions to form tetrahydro-β-carbolines, providing strong evidence for their role as true intermediates on the reaction pathway. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including the dihydroisoquinoline core. Palladium-catalyzed cross-coupling reactions are particularly prominent.

The Heck reaction , which couples an unsaturated halide with an alkene, has been applied to synthesize complex dihydroisoquinolinone derivatives. wikipedia.orgorganic-chemistry.org In one instance, a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction was developed to create quaternary 3,4-dihydroisoquinolinones. nih.govresearchgate.net This reaction proceeds via an arylpalladium intermediate which undergoes carbopalladation, followed by CO insertion and reductive elimination. The choice of ligand, such as (R)-SEGPHOS, is critical for achieving high enantioselectivity. nih.gov

The Suzuki-Miyaura coupling , which forms a C-C bond between an organoboron compound and an organohalide, is another key transformation. libretexts.org While direct examples with this compound are not prevalent in the reviewed literature, related systems demonstrate its potential. For example, a Suzuki-Miyaura reaction has been used to couple an 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester, showcasing the feasibility of forming C-C bonds at the 8-position of an isoquinoline-like scaffold using palladium catalysis. researchgate.net This suggests that an 8-halo-3,4-dihydroisoquinoline could be a viable substrate for such couplings.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Related Scaffolds
ReactionCatalyst/LigandSubstrate TypeProduct TypeReference
Intramolecular Carbonylative HeckPd(OAc)₂ / (R)-SEGPHOSN-allyl benzamideChiral quaternary dihydroisoquinolinone nih.gov
Heck/Sulfonation/AminationPd(OAc)₂Aryl iodideQuaternary dihydroisoquinolinone with sulfonamide researchgate.net
Suzuki-Miyaura CouplingPd Catalyst8-iodoquinolin-4(1H)-one8-aryl-quinolin-4(1H)-one researchgate.net
C-H AnnulationCo(III) or Rh(III) CatalystsArylamide and diene/alkyne3,4-Dihydroisoquinolinone organic-chemistry.org

Derivatives and Analogs of 8 Methoxy 3,4 Dihydroisoquinoline: Synthetic Access and Structural Diversity

Alkylation and Acylation Strategies for Side Chain Modifications

The modification of the 8-methoxy-3,4-dihydroisoquinoline core through the introduction of alkyl and acyl groups is a fundamental strategy for creating structural diversity. These reactions primarily target the nucleophilic nitrogen atom and the electrophilic C-1 carbon of the imine moiety.

N-Alkylation and N-Acylation: The secondary amine in the tetrahydroisoquinoline form or the imine nitrogen in the dihydroisoquinoline can be readily alkylated or acylated. For instance, methylation with reagents like methyl iodide can convert the dihydroisoquinoline into its corresponding N-methyl isoquinolinium salt. nih.gov Subsequent reduction then yields N-methyl-tetrahydroisoquinoline derivatives. nih.gov N-acylation is also a common transformation, often employed as a key step in more complex synthetic sequences. The reaction with acyl chlorides or anhydrides produces N-acyl derivatives. rsc.orgresearchgate.net These N-acyliminium ions are versatile intermediates for further carbon-carbon bond-forming reactions, such as amidoalkylation, where they act as electrophiles. researchgate.net

C-1 Alkylation: The C-1 position of the dihydroisoquinoline imine is electrophilic and susceptible to nucleophilic attack by organometallic reagents. The treatment of 3,4-dihydroisoquinolines with Grignard or organolithium reagents is a widely used and effective method for introducing a variety of alkyl and aryl substituents at this position. nih.govrsc.org This approach is foundational for the synthesis of 1-substituted tetrahydroisoquinolines after the initial addition product is reduced. nih.gov

Reagent Type Position of Modification Resulting Structure Reference
Methyl IodideN-2N-methyl isoquinolinium salt nih.gov
Acyl ChloridesN-2N-acyl-3,4-dihydroisoquinolinium researchgate.net
Organolithium ReagentsC-11-Alkyl/Aryl-1,2,3,4-tetrahydroisoquinoline (after reduction) nih.gov
Grignard ReagentsC-11-Alkyl/Aryl-1,2,3,4-tetrahydroisoquinoline (after reduction) rsc.org

Functionalization at Various Ring Positions

Beyond side chain modifications at C-1 and N-2, the this compound scaffold can be functionalized at several other positions on both the heterocyclic and aromatic rings.

C-3 Position: Functionalization at the C-3 position can be achieved by starting with appropriately substituted precursors. For example, the Bischler-Napieralski cyclization of derivatives of α-amino acids, such as formamidomalonates, leads to the formation of 3,4-dihydroisoquinoline-3-carboxylic acid esters. mdpi.comnih.gov This places a valuable carboxylic acid handle at the C-3 position for further elaboration.

C-4 Position: The C-4 position, being part of an enamine-like system within the dihydroisoquinoline structure, can also act as a nucleophile. Reactions with suitable electrophiles, such as o-quinone methides, have been shown to result in C-alkylation at the C-4 position, affording hydroxybenzyl derivatives. researchgate.net A metal-free method using benzoic acid as a nucleophilic catalyst allows for the C-4 alkylation of isoquinolines with vinyl ketones, retaining the aromaticity of the heterocyclic ring. acs.org

Aromatic Ring (C-5, C-6, C-7): The substitution pattern on the aromatic ring is typically established by the choice of the starting phenethylamine (B48288) derivative before the cyclization reaction. rsc.org However, methods for the direct functionalization of the isoquinoline (B145761) core have also been developed. For instance, the reaction of N-acyl dehydroamino esters with substituted arynes can produce a range of 6-, 7-, and 8-substituted isoquinolines. acs.org In specific Bischler-Napieralski cyclizations, the regioselectivity is controlled by the existing substituents, leading to halogenation at positions like C-7. mdpi.comnih.gov

Position Reaction Type Example Reagents/Method Resulting Functional Group Reference
C-1Nucleophilic AdditionOrganolithium/Grignard ReagentsAlkyl, Aryl nih.gov
C-3Bischler-Napieralski CyclizationFormamidomalonate derivativesCarboxylic Acid Ester mdpi.comnih.gov
C-4C-Alkylationo-Quinone MethidesHydroxybenzyl researchgate.net
C-5, C-6, C-7Aryne AnnulationSubstituted ArynesVarious (e.g., Methyl, Methoxy) acs.org
C-7Bischler-Napieralski CyclizationN/A (Substrate-directed)Bromo mdpi.comnih.gov

Heterocycle Annulation onto the Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline (B110456) framework serves as a versatile platform for the construction of more complex fused heterocyclic systems through annulation reactions. These reactions involve the formation of one or more new rings fused to the existing isoquinoline core.

A notable example is the synthesis of β-lactam derivatives. Through a [2+2] cycloaddition reaction between the C=N bond of the dihydroisoquinoline and a ketene (B1206846) (generated in situ from chloroacetyl chloride), a fused four-membered azetidinone (β-lactam) ring can be constructed. mdpi.com This creates a tetracyclic system known as a 2-oxo-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinoline. mdpi.com

Furthermore, 3,4-dihydroisoquinolines can participate as the azadiene component in [4+2] cycloaddition (Diels-Alder) reactions. Annulations with electron-deficient dienophiles or other reactive partners can lead to the formation of novel polycyclic frameworks. mdpi.com For example, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with o-quinone methides can lead to complex heterocyclization products like naphtho[1',2':5,6] nih.govnih.govoxazino-[2,3-a]isoquinolines. researchgate.net Similarly, annulation of dihydroisoquinoline carboxylates with reagents like ortho-bromomethyl benzoate (B1203000) can be used to build additional fused rings. researchgate.net

Synthesis of Polycyclic Systems Incorporating the this compound Motif

The this compound unit is a key structural motif in a wide range of polycyclic natural products, particularly isoquinoline alkaloids. Synthetic strategies targeting these complex molecules often rely on the construction and subsequent elaboration of this core.

The Bischler-Napieralski reaction is a cornerstone in this field, providing the dihydroisoquinoline intermediate, which is then elaborated into complex polycyclic systems. rsc.org A prime example is the synthesis of berberine (B55584) alkaloids. researchgate.netnih.gov In these syntheses, a suitably substituted 3,4-dihydroisoquinoline is subjected to further cyclization reactions to form the characteristic tetracyclic core of protoberberines. nih.gov For instance, the synthesis of 8-oxoberberine involves intramolecular cyclization steps that build upon the dihydroisoquinoline framework. researchgate.net

Other complex systems are also accessible. The synthesis of telisatin A, an aporphine (B1220529) alkaloid, involves treating a dihydroisoquinoline with oxalyl chloride to form a fused dione (B5365651) system. acs.org Diversity-oriented syntheses utilize annulation strategies, such as the [4 + 2] and [3 + 2] reactions of 3,4-dihydroisoquinolines with other cyclic compounds, to rapidly generate novel and complex polycyclic scaffolds. mdpi.com These methods highlight the utility of the this compound motif as a precursor to a rich variety of structurally intricate molecules.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 8 Methoxy 3,4 Dihydroisoquinoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 8-methoxy-3,4-dihydroisoquinoline systems. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing detailed insights into the molecular structure and connectivity. researchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound provides initial information on the number and chemical environment of the protons. The aromatic protons typically appear in the downfield region, while the protons of the dihydroisoquinoline core and the methoxy (B1213986) group resonate at higher fields. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, influenced by the methoxy substituent and the dihydroisoquinoline ring system. core.ac.ukhmdb.ca

2D NMR Techniques: For more complex derivatives, 2D NMR experiments are essential for definitive structural assignment. youtube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. princeton.edu It is instrumental in establishing the connectivity of protons within the dihydroisoquinoline ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduemerypharma.com This allows for the direct assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two to four bonds. princeton.eduemerypharma.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, such as linking the methoxy group to its point of attachment on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. youtube.com This is crucial for determining the stereochemistry and conformation of the molecule by observing through-space interactions.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atoms. The chemical shifts and coupling constants in ¹⁹F NMR can provide valuable information about the electronic properties and conformation of the molecule. The synthesis of compounds like 8-fluoro-3,4-dihydroisoquinoline (B12937770) highlights the utility of fluorine as a substituent. nih.gov

Table 1: Representative NMR Data for this compound Derivatives (Predicted/Exemplary)

Nucleus Technique Chemical Shift (ppm) Observed Couplings/Correlations
¹H1D3.85 (s, 3H)Methoxy group protons
2.80 (t, 2H)Protons at C4
3.50 (t, 2H)Protons at C3
6.80-7.20 (m, 3H)Aromatic protons
¹³C1D55.5Methoxy carbon
28.0C4
48.0C3
110-150Aromatic carbons
165.0C1 (imine carbon)
COSY2D-Correlation between C3 and C4 protons
HSQC2D-Correlations between C3-H3, C4-H4, and OCH₃-H
HMBC2D-Long-range correlations from methoxy protons to C8, and from C3/C4 protons to aromatic carbons
NOESY2D-Spatial correlations between protons on the dihydroisoquinoline ring and the methoxy group

Note: The chemical shift values are illustrative and can vary depending on the solvent and specific derivative. washington.edu

Mass Spectrometry (MS) Techniques for Mechanistic Pathway Analysis and Isotopic Labeling (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable in this context.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules. For this compound, ESI-MS typically produces a protonated molecule [M+H]⁺, providing a direct measurement of its molecular weight. This technique is also useful for monitoring reaction progress and identifying intermediates in synthetic pathways.

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass but different elemental formulas.

Mechanistic Pathway Analysis and Isotopic Labeling: MS techniques are instrumental in elucidating reaction mechanisms. By using isotopically labeled starting materials (e.g., with deuterium, ¹³C, or ¹⁵N), researchers can track the incorporation and fate of these isotopes in the final product and any intermediates. biorxiv.org This provides direct evidence for bond-forming and bond-breaking steps in a reaction sequence. For example, in the synthesis of this compound, isotopic labeling could be used to confirm the origin of the carbon and nitrogen atoms in the heterocyclic ring. mdpi.com This approach offers insights into the flux of biosynthetic pathways when studying naturally occurring isoquinoline (B145761) alkaloids. biorxiv.org

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Observed m/z Interpretation
ESI-MSPositive[M+H]⁺Protonated molecule
HRMSPositive[M+H]⁺ (High Accuracy)Elemental composition confirmed

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. For derivatives of this compound, this technique can provide precise information on bond lengths, bond angles, and torsion angles. researchgate.net

Absolute Configuration: In the case of chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a suitable single crystal can be grown. This is often achieved by co-crystallizing with a chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present in the structure.

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the puckering of the dihydroisoquinoline ring and the orientation of the methoxy group and any other substituents. This information is valuable for understanding the steric and electronic effects that govern the molecule's reactivity and biological activity. For instance, the dihedral angle between the quinoline (B57606) and a substituent ring system can be precisely measured. researchgate.net

Table 3: Illustrative Crystallographic Data for an this compound Derivative

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (a, b, c)Example: 10.2 Å, 12.5 Å, 15.8 Å
Bond Length (C-O of methoxy)~1.36 Å
Bond Angle (C-O-C of methoxy)~117°
Dihedral Angle (Aromatic ring - Dihydroisoquinoline ring)Varies with substitution

Note: These values are for illustrative purposes and will vary for specific derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. mdpi.com These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. ksu.edu.sa

Functional Group Identification: The IR and Raman spectra of this compound exhibit characteristic vibrational bands corresponding to its functional groups.

C=N Stretch: A strong absorption in the IR spectrum around 1600-1650 cm⁻¹ is characteristic of the imine (C=N) bond in the dihydroisoquinoline ring.

C-O Stretch: The C-O stretching vibration of the methoxy group typically appears as a strong band in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). core.ac.uk

Aromatic C-H and C=C Stretches: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. core.ac.uk

Aliphatic C-H Stretches: The CH₂ groups of the dihydroisoquinoline ring show C-H stretching vibrations in the 2850-2960 cm⁻¹ range. oatext.com

Intermolecular Interactions: Vibrational spectroscopy can also probe intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, shifts in the vibrational frequencies of functional groups involved in hydrogen bonding can be observed.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of complex spectra. monash.edu

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
C=N (Imine)Stretch1600-1650IR, Raman
C-O (Methoxy)Asymmetric Stretch1200-1250IR
C-O (Methoxy)Symmetric Stretch1000-1050IR
Aromatic C-HStretch>3000IR, Raman
Aromatic C=CStretch1450-1600IR, Raman
Aliphatic C-HStretch2850-2960IR, Raman

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. For chiral derivatives of this compound, CD and ORD can provide valuable information about their stereochemistry.

Determination of Absolute Configuration: The sign and magnitude of the Cotton effects in the CD and ORD spectra are sensitive to the absolute configuration of the stereocenters in a chiral molecule. By comparing the experimental spectra with those of known compounds or with spectra predicted by theoretical calculations, it is often possible to assign the absolute configuration.

Conformational Studies: Chiroptical spectroscopy is also sensitive to the conformation of a molecule. Changes in the conformation of the dihydroisoquinoline ring or the orientation of substituents can lead to significant changes in the CD and ORD spectra. This makes these techniques useful for studying conformational equilibria in solution.

The application of these advanced spectroscopic and structural elucidation techniques provides a powerful and comprehensive approach to the characterization of this compound and its derivatives, enabling a deep understanding of their chemical nature.

Computational Chemistry and Molecular Modeling of 8 Methoxy 3,4 Dihydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 8-Methoxy-3,4-dihydroisoquinoline. These methods provide insights into the molecule's electronic structure, which dictates its reactivity and potential interactions.

Detailed research findings indicate that computational methods such as Austin Model 1 (AM1), Parameterized Model 3 (PM3), Hartree-Fock (HF), and Density Functional Theory (DFT) are employed to optimize the geometry of dihydroisoquinoline derivatives and calculate various electronic and molecular descriptors. acs.org These descriptors, including orbital energies (HOMO, LUMO), electrostatic potentials, and partial charges, are crucial for predicting the molecule's reactivity. For instance, the regions of the molecule that are electron-rich or electron-deficient can be identified, predicting sites susceptible to electrophilic or nucleophilic attack. This is particularly relevant in understanding the outcomes of reactions such as the directed ortho-lithiation used in the synthesis of its derivatives. mdpi.comresearchgate.net

A study on the quantitative structure-activity relationship (QSAR) of antifungal 2-aryl-3,4-dihydroisoquinolinium derivatives utilized such calculations to establish a correlation between the electronic properties of the molecules and their biological activity. acs.org The selection of the best computational method was a preliminary step to ensure the reliability of the calculated descriptors for the subsequent QSAR model development. acs.org

Table 1: Common Quantum Chemical Methods and Their Applications

Computational Method Information Derived Application in Studying this compound
Density Functional Theory (DFT) Electron density, orbital energies (HOMO/LUMO), electrostatic potential, reactivity indices. Predicting sites of electrophilic/nucleophilic attack, understanding reaction mechanisms, calculating descriptors for QSAR. acs.org
Hartree-Fock (HF) Molecular orbital theory, electronic structure. A foundational ab initio method, often used as a baseline for more advanced calculations. acs.org
Semi-empirical (AM1, PM3) Optimized geometry, heat of formation, electronic properties. Faster alternative to ab initio methods for large-scale screening and initial descriptor calculation. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the application of this technique to the parent isoquinoline (B145761) scaffold and its derivatives provides a clear framework for its potential use. MD simulations model the movement of atoms and molecules over time, offering a dynamic view of conformational changes and interactions with the solvent environment.

MD simulations have been conducted on liquid isoquinoline to investigate the temperature dependence of its translational and rotational diffusion. osti.gov Such studies compute properties like diffusion coefficients and reorientational correlation times, providing insight into the molecule's behavior in a liquid phase. osti.gov

In the context of drug design, MD simulations are more commonly used to assess the stability of a ligand-protein complex. For derivatives of the isoquinoline scaffold that act as inhibitors, MD simulations are performed to understand how they bind to their target proteins. nih.govnih.gov These simulations can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time. nih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) of amino acid residues in the binding pocket can indicate which residues are key for the interaction. nih.gov

Binding Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and the receptor throughout the simulation. nih.govnih.gov

Solvation Effects: By analyzing the solvent-accessible surface area (SASA), which provides information on how the binding is affected by the surrounding water molecules. nih.gov

These analyses are crucial for validating docking poses and refining the design of more potent derivatives based on the this compound scaffold.

In Silico Evaluation of Potential Activities and Molecular Properties

In silico methods are instrumental in the early-stage evaluation of drug candidates, allowing for the prediction of biological activities and physicochemical properties before synthesis. The this compound core is a key building block for compounds targeting the central nervous system, and its derivatives have been investigated for various therapeutic applications. mdpi.comresearchgate.net

Computational studies on derivatives have focused on predicting their potential as antifungal agents. acs.org By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic), researchers can build models that correlate these properties with biological activity. acs.org This allows for the virtual screening of novel, un-synthesized derivatives to prioritize those with the highest predicted potency. acs.org

Furthermore, in silico tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The prediction of these properties is a critical step in drug development. For novel inhibitors based on the isoquinoline scaffold, ADME prediction has been used to ensure that the designed compounds possess potential druggability. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, while specific docking studies on the compound itself are not prominent, research on its derivatives provides strong hypotheses for potential biological targets.

Derivatives of the isoquinoline scaffold have been designed and evaluated as inhibitors for several important protein targets:

Cyclin-Dependent Kinase 8 (CDK8): Docking and MD studies of isoquinoline derivatives revealed that hydrogen bond interactions with the residue LYS52 in the CDK8 binding site are critical for inhibitory activity. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1): Compounds containing a substituted 8-methoxy-1,2,3,4-tetrahydroisoquinoline (B1589920) core have been developed as modulators of HPK1, a target for enhancing antitumor immunity. google.com

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Related structures are designed to bind to PCSK9, an enzyme involved in cholesterol homeostasis. mdpi.com

Nrf2 Pathway: Tetrahydroisoquinoline compounds have been identified as activators of Nrf2 through the inhibition of the Keap1-Nrf2 protein-protein interaction, a pathway relevant in diseases involving oxidative stress. researchgate.net

These findings allow researchers to use the this compound scaffold as a starting point for docking into the binding sites of these and other related proteins to generate hypotheses about key interactions and guide the design of new, potent, and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. This approach has been successfully applied to derivatives of this compound to design novel compounds with enhanced potency.

A notable QSAR study was conducted on a series of 2-aryl-3,4-dihydroisoquinolinium derivatives to develop new antifungal agents. acs.org The researchers used Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods to build their QSAR models. The models were based on electronic and molecular descriptors obtained from quantum chemical calculations. acs.org The study resulted in the design of four new derivatives with predicted antifungal activity (EC50) significantly higher than existing compounds. acs.org

Table 2: Designed Antifungal 2-Aryl-8-Methoxy-3,4-dihydroisoquinolinium Derivatives and Their Predicted Activity

Compound Name Predicted Antifungal Activity (EC50) in µmol/L
2-(3,4-dichlorophenyl)-8-methoxy-3,4-dihydroisoquinoline-2-ium 0.19
2-(3,4-dibromophenyl)-8-methoxy-3,4-dihydroisoquinoline-2-ium 0.22
2-(3,5-diiodophenyl)-8-methoxy-3,4-dihydroisoquinoline-2-ium 0.12
2-(3,4-diiodophenyl)-8-methoxy-3,4-dihydroisoquinoline-2-ium 0.19

Data sourced from a QSAR study on antifungal derivatives. acs.org

This research exemplifies how QSAR can transform our understanding of structure-activity relationships into predictive models for rational drug design, using the this compound scaffold as a template. acs.org

Pharmacophore Modeling and Virtual Screening for Scaffold Design

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be biologically active at a specific target. youtube.comnih.gov Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to find novel molecules that match the feature arrangement and are therefore likely to be active. nih.govyoutube.com

For the this compound scaffold, this approach is highly valuable for scaffold hopping or designing new derivatives. For instance, a pharmacophore model was developed as part of a study on isoquinoline derivatives as CDK8 inhibitors. nih.gov This model, combined with docking and MD simulations, helped to understand the key interactions and led to the design of new potential inhibitors. nih.gov The study also used the pharmacophore model to screen the ZINC database, identifying 14 new compounds with a different core structure (indazole ring) as potential antitumor agents, demonstrating the power of this method for discovering novel scaffolds. nih.gov

Advanced methods can even derive pharmacophore models from the dynamic behavior observed in MD simulations, capturing transient interactions that may be crucial for ligand binding but are absent in a static crystal structure. nih.gov This integrated approach of using the this compound structure to inform pharmacophore models provides a rational basis for designing new libraries of compounds with a high probability of biological relevance. mdpi.com

Exploration of 8 Methoxy 3,4 Dihydroisoquinoline As a Versatile Synthetic Building Block

Precursor in Alkaloid Total Synthesis Research

8-Methoxy-3,4-dihydroisoquinoline and its derivatives are significant precursors in the total synthesis of isoquinoline (B145761) alkaloids, a large and diverse group of naturally occurring compounds with a wide range of biological activities. nih.gov The isoquinoline core is a fundamental scaffold in numerous alkaloids, and the presence of a methoxy (B1213986) group at the 8-position provides a handle for further functionalization and construction of more complex molecular architectures. acs.orgnih.gov

The synthesis of these alkaloids often involves key reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form the dihydroisoquinoline core, which can then be further elaborated. nih.govorganic-chemistry.org For instance, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which can be synthesized from substituted benzyl (B1604629) alcohols, serve as intermediates in the synthesis of various hydroxy- and halogeno-substituted isoquinoline alkaloids. mdpi.com

A notable example is the synthesis of 1,8-disubstituted tetrahydroisoquinolines, where this compound hydrochloride is a key intermediate. nih.gov This is achieved through a process involving ortho-lithiation of a protected 3-methoxyphenylethylamine, followed by formylation and acid-catalyzed cyclization. nih.gov The resulting dihydroisoquinoline can then undergo various transformations, such as reduction and alkylation, to yield a variety of tetrahydroisoquinoline derivatives. nih.govresearchgate.net

The strategic placement of the methoxy group can also influence the regioselectivity of subsequent reactions, guiding the synthesis towards specific alkaloid skeletons. The ability to introduce substituents at various positions of the isoquinoline ring system, starting from precursors like this compound, is crucial for accessing the structural diversity observed in natural alkaloids and their analogs. acs.orgnih.gov

Ligand Design in Organometallic Chemistry

The field of organometallic chemistry leverages the unique properties of metal-carbon bonds to catalyze a wide array of chemical transformations. The design of organic ligands that coordinate to metal centers is paramount in controlling the reactivity and selectivity of these catalysts. While direct applications of this compound as a ligand in organometallic catalysis are not extensively documented in the provided results, the broader class of isoquinoline derivatives has shown significant potential in this area.

The nitrogen atom in the dihydroisoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. The aromatic portion of the molecule can also engage in π-stacking interactions or be functionalized with other donor groups to create multidentate ligands. The methoxy group at the C-8 position can influence the electronic properties of the aromatic ring, which in turn can modulate the ligand's interaction with a metal center.

Research in the broader area of N-heterocycles demonstrates their utility as ligands. For example, carbene-catalyzed reactions, which involve organocatalysts, have been used for the stereoselective synthesis of unsaturated esters. acs.org While not a direct use of this compound, this highlights the potential for nitrogen-containing heterocycles to participate in catalytic cycles.

Furthermore, the synthesis of functionalized bicyclo[3.1.0]hexanes has been achieved using carbene-mediated intramolecular cyclopropanation, showcasing the versatility of organocatalytic methods. acs.org The development of novel ligands is a continuous effort in organometallic chemistry, and the structural features of this compound make it a candidate for exploration in the design of new catalytic systems.

Scaffold for Polymer and Material Science Applications (Non-Biological)

The unique structural and electronic properties of dihydroisoquinoline derivatives, including this compound, make them attractive building blocks for the development of novel organic materials. While specific applications of the title compound in this area are not extensively detailed in the search results, the broader class of isoquinoline-containing materials shows promise in fields like luminescent materials and corrosion inhibition. acs.org

Luminescent organic compounds are of great interest for applications in fluorescent sensors, light-emitting diodes (LEDs), and optical data storage. acs.org The extended π-system of the isoquinoline ring can be tailored to achieve desired photophysical properties. For instance, dihydrothieno[2,3-c]isoquinoline derivatives have been synthesized and studied for their fluorescent properties. acs.org The incorporation of heteroatoms like sulfur and nitrogen, along with the rigid isoquinoline scaffold, can lead to materials with high quantum yields and interesting emission characteristics. acs.org

In the realm of corrosion inhibition, organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur are known to be effective in protecting metals from degradation in acidic environments. acs.org Isoquinoline derivatives have been shown to act as efficient corrosion inhibitors, with their effectiveness often increasing with concentration. acs.org The nitrogen and oxygen atoms in this compound can adsorb onto metal surfaces, forming a protective layer that hinders corrosive processes.

The ability to functionalize the dihydroisoquinoline core allows for the fine-tuning of material properties. For example, the introduction of different substituents can alter the electronic structure, solubility, and self-assembly behavior of the resulting materials, opening up possibilities for the creation of advanced functional materials with tailored properties.

Intermediates in Specialized Fine Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of specialized fine chemicals, extending beyond its role as a precursor to natural alkaloids. Its reactive imine functionality and the substituted aromatic ring make it a versatile building block for constructing complex molecular frameworks.

One significant application is in the synthesis of 1-substituted and 1,8-disubstituted tetrahydroisoquinolines. nih.gov The dihydroisoquinoline can undergo nucleophilic addition at the C-1 position, allowing for the introduction of a wide range of substituents. For example, reaction with organolithium reagents can lead to the formation of new carbon-carbon bonds. nih.gov

The synthesis of 3,4-dihydroisoquinolines themselves often relies on classic organic reactions like the Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.org Microwave-assisted versions of these reactions have been developed to create libraries of substituted isoquinolines, which can then be oxidized to the corresponding isoquinolines or used as is. organic-chemistry.org

Furthermore, 3,4-dihydroisoquinolines can be used to synthesize other heterocyclic systems. For instance, they can be used as reactants to prepare 5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-ones through a decarboxylative cyclization with isatoic anhydride (B1165640). sigmaaldrich.com They also participate in aza-Friedel-Crafts reactions with naphthols to yield 1-naphtholyl tetrahydroisoquinolines. sigmaaldrich.com

The versatility of this compound as a synthetic intermediate is underscored by its use in preparing compounds with potential applications in medicinal chemistry, such as derivatives with free-radical scavenging and enzyme inhibitory activities. mdpi.com The ability to readily access this key intermediate and to further transform it into a diverse array of more complex molecules highlights its importance in the field of fine chemical synthesis. organic-chemistry.orgnih.gov

Molecular and Biochemical Interaction Studies of 8 Methoxy 3,4 Dihydroisoquinoline and Its Analogs

Enzyme Inhibition Kinetics and Mechanistic Studies (In Vitro)

The interaction of 3,4-dihydroisoquinoline (B110456) derivatives has been explored against several key enzyme targets. These studies reveal a diverse inhibitory profile that is highly dependent on the substitution patterns on both the heterocyclic and aromatic rings of the isoquinoline (B145761) core.

Carbonic Anhydrase (CA) Inhibition

Derivatives of the 3,4-dihydroisoquinoline scaffold have been investigated as inhibitors of human (h) carbonic anhydrase isoforms, which are metalloenzymes involved in numerous physiological processes. tandfonline.comnih.gov A series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized and evaluated for their inhibitory activity against the physiologically dominant isoforms hCA I and II, and the tumor-associated isoform hCA IX. tandfonline.com The presence of a sulfonamide group is a key feature for CA inhibition. nih.gov

These sulfonamide derivatives displayed inhibitory constants (Kᵢ) in the nanomolar range against all tested isoforms. tandfonline.com Specifically, against hCA I, the compounds were found to be low-nanomolar inhibitors. tandfonline.com For the ubiquitous cytosolic isoform hCA II and the cancer-related isoform hCA IX, inhibition was observed in the range of 6.8–53 nM and 9.7–107 nM, respectively. tandfonline.com The inhibitory profile was significantly influenced by the nature of the substituent at the 1-position of the dihydroisoquinoline ring. nih.gov

Compound ClassTarget IsoformInhibition Constant (Kᵢ) Range
1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamideshCA ILow nanomolar
hCA II6.8 - 53 nM
hCA IX9.7 - 107 nM

Leucine Aminopeptidase (B13392206) (LAP) Inhibition

Leucine aminopeptidase (LAP), a metalloenzyme implicated in pathological conditions like cancer, has been identified as a potential target for compounds bearing the 3,4-dihydroisoquinoline scaffold. nih.govnih.govconsensus.app In silico screening and molecular docking studies have been conducted to identify potential LAP inhibitors based on this core structure. nih.govnih.gov These computational approaches suggested that compounds with a 3,4-dihydroisoquinoline moiety are potentially active in inhibiting LAP. nih.govnih.govconsensus.app

One such computational study highlighted diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, a compound with substitutions at the C8 position, as a molecule with promising interactions within the LAP binding pocket. nih.gov The docking analysis revealed that these derivatives could establish hydrophobic and hydrogen-bonding interactions with key amino acid residues and the essential zinc ion in the enzyme's active site. researchgate.netresearchgate.net While these in silico results point towards the potential of this chemical class, further in vitro and in vivo studies are required for confirmation. nih.govnih.gov

d-Amino Acid Oxidase (DAAO) Inhibition

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids. mdpi.comnih.gov Several of the tested compounds exhibited moderate inhibitory activity against DAAO. mdpi.comnih.gov The study demonstrated that the substitution pattern on the aromatic ring of the dihydroisoquinoline core plays a crucial role in determining the inhibitory potency.

The results, expressed as the concentration required for 50% inhibition (IC₅₀), are summarized below for representative analogs.

CompoundSubstitution PatternDAAO Inhibition (IC₅₀, µM)
5f6-OH, 7-Br155
5h6-OH, 7-I160
5i6,7,8-tri-OH120
9(benzazepine analog)>200
136,7-di-OH, 3-CH₃>200
15(β-lactam analog)>200

Data sourced from Solecka J, et al. (2014). mdpi.com

The trimethoxy-substituted precursor to compound 5i showed the most significant activity among the tested series, indicating that the hydroxylation pattern is a key determinant for interaction with DAAO.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The same series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives was also tested for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for cholinergic neurotransmission. mdpi.comnih.gov Several compounds displayed moderate inhibition of both enzymes. mdpi.comnih.gov The inhibitory activity was found to be dependent on the substituents on the isoquinoline ring system.

CompoundSubstitution PatternAChE Inhibition (IC₅₀, µM)BuChE Inhibition (IC₅₀, µM)
5f6-OH, 7-Br140150
5h6-OH, 7-I150160
5i6,7,8-tri-OH110130
9(benzazepine analog)>200>200
136,7-di-OH, 3-CH₃>200>200
15(β-lactam analog)>200>200

Data sourced from Solecka J, et al. (2014). mdpi.com

Similar to the DAAO inhibition results, the polyhydroxylated derivative 5i was the most potent inhibitor against both cholinesterases in this series, reinforcing the importance of the hydroxyl groups for enzyme interaction.

Farnesyltransferase and Arginine Methyltransferase Inhibition

Farnesyltransferase (FTase): Farnesyltransferase inhibitors (FTIs) are designed to block the farnesylation of proteins, a critical post-translational modification for proteins like Ras, which is implicated in cancer. nih.govcapes.gov.br Despite the development of various FTI scaffolds, a review of the available scientific literature did not yield specific studies on the in vitro inhibition of farnesyltransferase by 8-Methoxy-3,4-dihydroisoquinoline or its direct analogs.

Arginine Methyltransferase: Protein Arginine Methyltransferase 5 (PRMT5) is an essential enzyme for the growth of cancer cells. nih.gov A series of novel 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are lactam analogs of the 3,4-dihydroisoquinoline scaffold, were designed and synthesized as PRMT5 inhibitors. nih.gov A systematic structure-activity relationship (SAR) study led to the identification of compound D3 , which demonstrated excellent PRMT5 inhibitory activity with an IC₅₀ of 2.0 ± 0.2 nM. nih.gov Molecular docking and dynamic simulations indicated that this class of compounds interacts tightly with the PRMT5 active site. nih.gov

Compound ClassLead CompoundTarget EnzymeInhibitory Activity (IC₅₀)
3,4-Dihydroisoquinolin-1(2H)-one derivativesD3PRMT52.0 ± 0.2 nM

Data sourced from Li, Y., et al. (2025). nih.gov

Receptor Binding Profiling and Ligand-Target Interactions (In Vitro)

Analogs of 3,4-dihydroisoquinoline have been evaluated for their binding affinity at various G-protein coupled receptors, particularly dopamine (B1211576) and sigma receptors, which are important targets in the central nervous system.

A study of thiazepino[3,4-a]isoquinolines, which are structurally related fused analogs, assessed their affinity for dopamine receptors (D₁-D₅) and sigma receptor subtypes (σ₁ and σ₂). nih.gov While the compounds showed no significant affinity for dopamine receptors, they displayed micromolar affinities for sigma receptors. nih.gov The S-enantiomer of the thiazepino analog (18 ) showed a Kᵢ of 0.44 µM for σ₁ and 1.91 µM for σ₂ receptors, suggesting a preference for the σ₁ subtype. nih.gov

Furthermore, a series of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide analogs were synthesized and evaluated as ligands for sigma receptors. researchgate.net These compounds, which contain the dimethoxy-dihydroisoquinoline core, showed moderate to high affinity for σ₂ receptors and a lower affinity for σ₁ receptors, making them selective for the σ₂ subtype. researchgate.net

Compound ClassCompoundReceptor TargetBinding Affinity (Kᵢ, µM)
Thiazepino[3,4-a]isoquinolines18 (S-enantiomer)Sigma-1 (σ₁)0.44
Sigma-2 (σ₂)1.91
N-butyl-benzamide analogsLead compoundsSigma-2 (σ₂)High Affinity
N-butyl-benzamide analogsLead compoundsSigma-1 (σ₁)Low Affinity

Data sourced from Golder, M., et al. nih.gov and Tu, Z., et al. researchgate.net

Dopamine (DA D2) and Serotonin (B10506) (5-HT2A) Receptor Binding

The central nervous system effects of many compounds are mediated through their interaction with neurotransmitter receptors. The dopamine D2 and serotonin 5-HT2A receptors are particularly significant targets for drugs used in the management of various neurological and psychiatric disorders. nih.govnih.gov

Research into the binding affinities of various ligands to these receptors is crucial for understanding their potential therapeutic effects. All antipsychotic medications, for instance, exhibit binding to D2 receptors, and this interaction is directly related to their clinical potency. nih.gov Similarly, the 5-HT2A receptor is a key target for a wide array of drugs and has been implicated in conditions such as schizophrenia and depression. nih.gov

The affinity of a compound for a receptor is often quantified by its pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The following table summarizes the binding affinities of various compounds to the Dopamine D2 and Serotonin 5-HT2A receptors.

CompoundReceptorpKi
Naftidrofuryl5-HT2ALower than Sarpogrelate nih.gov
Sarpogrelate5-HT2AHigher than Naftidrofuryl nih.gov

This table is interactive. Click on the headers to sort the data.

It is important to note that while a compound may show high affinity for a particular receptor, this does not on its own predict its functional effect, which can range from agonism to antagonism or even inverse agonism. nih.gov

SK Channel Blocker Interactions

Small-conductance calcium-activated potassium (SK) channels are involved in regulating neuronal excitability and are considered potential therapeutic targets. nih.gov Blockade of these channels can prolong action potentials. drugbank.com

Studies on derivatives of tetrahydroisoquinoline have explored their potential as SK channel blockers. nih.gov Research on C-5- and C-8-substituted 1-(3,4-dimethoxy-benzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums revealed that 8-methoxy derivatives demonstrated a poor affinity for the apamin-sensitive binding sites on SK channels. nih.gov Apamin is a known blocker of SK channels. nih.gov In contrast, the inclusion of a bulky alkyl substituent at the C-8 position of the tetrahydroisoquinoline structure was found to significantly increase the affinity for these apamin-sensitive sites. nih.gov This suggests that the nature of the substituent at the 8-position of the isoquinoline ring is a critical determinant of its interaction with SK channels.

Cellular Uptake and Localization Mechanisms in In Vitro Models (Non-Clinical)

Understanding how a compound enters and distributes within a cell is fundamental to elucidating its mechanism of action. While specific studies on the cellular uptake and localization of this compound are not detailed in the provided search results, the general principles of cellular transport would apply. The lipophilicity and molecular size of the compound, as well as the presence of specific transporters, would influence its passage across the cell membrane. Further research using in vitro models such as PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, would be necessary to characterize these mechanisms.

Modulation of Biochemical Pathways in Cell-Based Assays (Non-Clinical)

Neuroprotective Mechanisms in Cellular Models (e.g., PC12 cells)

The potential neuroprotective effects of isoquinoline derivatives are an active area of investigation. While direct studies on this compound in PC12 cells were not found, research on related compounds provides insights into possible mechanisms. For instance, the neuroprotective actions of some compounds are linked to their ability to modulate signaling pathways involved in cell survival and apoptosis.

Antioxidant and Free Radical Scavenging Capabilities

Antioxidant activity is a key mechanism through which compounds can exert protective effects against cellular damage. The ability of a substance to scavenge free radicals can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netthaiscience.info In this assay, the antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. thaiscience.info The efficiency of an antioxidant is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net

Studies on various plant extracts and synthetic compounds have demonstrated a wide range of antioxidant activities. nih.gov For example, research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives indicated that these compounds did not possess significant antioxidant properties as determined by the FRAP (ferric reducing antioxidant power) assay. nih.gov This highlights that antioxidant capacity is highly dependent on the specific molecular structure.

Anti-inflammatory Pathways (in vitro)

Chronic inflammation is implicated in a multitude of diseases. Compounds with anti-inflammatory properties often act by modulating key signaling pathways, such as the NF-κB pathway. nih.gov The NF-κB signaling cascade plays a central role in regulating the expression of pro-inflammatory genes.

In vitro studies using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed to screen for anti-inflammatory activity. researchgate.net For instance, research on 8-methoxypsoralen has shown that it can exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov Similarly, studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant anti-inflammatory activity, which was attributed to their ability to reduce the levels of the pro-inflammatory cytokine TNF-α. nih.gov Another study on acetylated derivatives of 7,8-dihydroxy-4-methylcoumarin (B1670369) found that these compounds could downregulate the expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. researchgate.net

Design and Application of Molecular Probes Based on Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline framework serves as a versatile scaffold in the design of molecular probes due to its unique structural and electronic properties. These probes are instrumental in visualizing and quantifying biological molecules and processes, offering insights into cellular function and disease mechanisms. The strategic incorporation of specific functional groups onto the dihydroisoquinoline core allows for the development of probes with tailored specificities and signaling responses, such as fluorescence or electrochemical changes, upon interaction with a target analyte.

The design of molecular probes based on the dihydroisoquinoline scaffold often involves the introduction of a fluorophore for optical imaging applications. The inherent aromaticity of the isoquinoline ring system can be exploited to create compounds with desirable photophysical properties. Modifications at various positions of the dihydroisoquinoline ring can modulate the electronic distribution and, consequently, the fluorescence emission and absorption wavelengths. For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the probe's spectral characteristics.

A key strategy in probe design is the integration of a recognition moiety that selectively binds to a specific biomolecule or ion. This is often coupled with a signaling unit, where the binding event triggers a detectable change in the probe's properties. The 3,4-dihydroisoquinoline structure can be functionalized to incorporate such recognition elements, leading to the development of targeted probes for various biological applications.

One notable example, while based on the closely related quinoline (B57606) structure, highlights the potential of the 8-methoxy substitution in probe development. Tris(8-methoxy-2-quinolylmethyl)amine has been synthesized and demonstrated to be a highly effective fluorescent probe for the detection of zinc ions (Zn²⁺). rsc.org This underscores the principle that the electronic and steric effects of substituents, such as the 8-methoxy group, are critical in determining the probe's sensitivity and selectivity. rsc.org

Furthermore, research into various substituted dihydroisoquinolines has provided a foundation for their potential application as molecular probes. For example, studies on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors have generated valuable structure-activity relationship (SAR) data. mdpi.comnih.gov This knowledge can be leveraged to design probes that target microtubules, which are crucial components of the cytoskeleton and are implicated in various cellular processes and diseases.

The synthesis of key intermediates, such as this compound hydrochloride, provides a crucial starting point for the development of more complex molecular probes. mdpi.com This compound can be further modified through various chemical reactions to attach fluorophores, linkers, and targeting ligands, thereby creating a diverse library of probes for specific biological investigations.

Interactive Table: Research Findings on Dihydroisoquinoline Analogs for Probe Development

Compound/AnalogKey FindingPotential Application as a Molecular ProbeReference
Tris(8-methoxy-2-quinolylmethyl)amine Highly fluorescent probe for Zn²⁺ with high quantum yield.Development of selective ion sensors. rsc.org
1,4-Disubstituted-3,4-dihydroisoquinolines Act as tubulin polymerization inhibitors.Probes for studying microtubule dynamics and screening for anticancer drugs. mdpi.comnih.gov
8-Fluoro-3,4-dihydroisoquinoline (B12937770) Versatile intermediate for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines.Precursor for probes targeting various CNS-related pathways. mdpi.com
Quinoline-based small molecules Tunable photophysical properties for live-cell imaging and pH sensing.Development of environmentally sensitive probes for cellular organelles. nih.gov

The development of molecular probes from the this compound scaffold holds significant promise for advancing our understanding of complex biological systems. By combining the principles of rational design with synthetic chemistry, novel probes can be created to visualize and perturb biological processes with high precision, paving the way for new diagnostic and therapeutic strategies.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3,4-dihydroisoquinolines, traditionally accomplished through methods like the Bischler-Napieralski or Pictet-Spengler reactions, is ripe for modernization. organic-chemistry.org Future research should focus on adapting these and other synthetic routes to continuous flow chemistry and automated platforms. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation.

The integration with automated platforms would allow for high-throughput synthesis and optimization of reaction conditions. For instance, an automated system could systematically vary catalysts, solvents, and temperature to quickly identify the optimal conditions for the synthesis of 8-Methoxy-3,4-dihydroisoquinoline and its derivatives. This approach would accelerate the drug discovery process by rapidly producing a diverse library of related compounds for biological screening.

Table 1: Comparison of Batch vs. Flow Chemistry for Dihydroisoquinoline Synthesis

Feature Traditional Batch Synthesis Continuous Flow Chemistry
Reaction Control Limited; potential for hotspots Precise control over temperature and residence time
Safety Higher risk with large volumes of reagents Enhanced safety with small reaction volumes
Scalability Often requires re-optimization Linear scalability by extending run time
Throughput Low to moderate High; suitable for library synthesis

| Reproducibility | Can be variable | High |

Novel Catalytic Systems for Dihydroisoquinoline Transformations

Recent advancements in catalysis offer exciting possibilities for the transformation of the 3,4-dihydroisoquinoline (B110456) scaffold. While classical methods often require harsh conditions, novel catalytic systems are being developed that are milder, more efficient, and more selective. researchgate.netrsc.org

Future research could explore the use of:

Photocatalysis: Visible-light photocatalysis, which uses light energy to drive chemical reactions, could enable new, previously inaccessible transformations of the dihydroisoquinoline ring. mdpi.com This environmentally friendly approach could be used for C-H functionalization or cross-coupling reactions under mild conditions. researchgate.net

Transition Metal Catalysis: Rhodium(III) and Cobalt(III) complexes have shown promise in the C-H activation and annulation reactions to form dihydroisoquinolones. organic-chemistry.org Adapting these catalysts for selective functionalization of the this compound core is a promising avenue.

Graphene-Based Atomic Catalysts (GACs): Recently developed GACs, featuring dual metal cores (e.g., copper ions), offer high efficiency and selectivity for cross-coupling reactions. sciencedaily.com Investigating these novel catalysts for transformations of this compound could lead to greener and more efficient synthetic routes for producing fine chemicals and pharmaceuticals. sciencedaily.com

Advanced Materials and Nanotechnology Applications

While dihydroisoquinolines are primarily studied for their biological activity, their rigid, heterocyclic structure makes them potential building blocks for advanced materials. Unexplored avenues include:

Organic Electronics: The aromatic and electron-rich nature of the isoquinoline (B145761) core could be exploited in the design of organic semiconductors or light-emitting diodes (OLEDs). Functionalization of the this compound scaffold could be used to tune its electronic properties.

Metal-Organic Frameworks (MOFs): As a ligand, derivatives of this compound could be incorporated into MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Nanoparticles and Drug Delivery: The compound could be used to functionalize nanoparticles for targeted drug delivery systems. The dihydroisoquinoline moiety could act as a targeting ligand for specific biological receptors, while the nanoparticle serves as a carrier for a therapeutic agent.

Expanding the Scope of Biological Target Identification via High-Throughput Screening (In Vitro)

The 3,4-dihydroisoquinoline scaffold is present in numerous biologically active compounds. nih.gov High-throughput screening (HTS) is a powerful tool for identifying new biological targets for compounds like this compound. ox.ac.uk HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets, accelerating the initial stages of drug discovery. ox.ac.uknih.gov

Future research should employ HTS to screen this compound and a library of its derivatives against diverse target classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. This approach can quickly identify "active hits" for further investigation. ox.ac.uk Subsequent in vitro validation assays can then confirm the activity and elucidate the mechanism of action. mdpi.com This systematic approach can uncover novel therapeutic applications for this class of compounds, moving beyond their currently known activities. researchgate.netdrugtargetreview.com

Table 2: Potential Steps for In Vitro Target Identification

Step Description Methodology
1. Library Synthesis Create a diverse library of this compound derivatives. Automated synthesis, parallel synthesis.
2. Primary HTS Screen the library against a broad panel of biological targets. Cell-based assays, biochemical assays, multi-well plate formats. ox.ac.uk
3. Hit Confirmation Re-test initial "hits" to confirm activity and rule out false positives. Dose-response assays. nih.gov
4. Target Validation Use orthogonal assays to confirm the interaction with the identified target. Chemical proteomics, affinity chromatography, mass spectrometry. mdpi.com

| 5. Mechanism of Action | Elucidate how the compound modulates the target's function. | Enzymatic assays, binding studies, cellular imaging. |

Theoretical Predictions for Undiscovered Reactivity and Structural Motifs

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies could predict:

Novel Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of new, undiscovered reactions. This could guide the development of novel synthetic methodologies for functionalizing the dihydroisoquinoline core.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) for novel derivatives, aiding in their characterization.

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is crucial for designing molecules that can bind to specific biological targets. Molecular mechanics and molecular dynamics simulations can provide insights into its preferred conformations.

In Silico Target Identification: Computational tools can predict potential biological targets by comparing the structure of this compound to libraries of known active compounds. nih.gov This "target fishing" approach can help prioritize experimental screening efforts.

By leveraging these computational approaches, researchers can more efficiently explore the chemical space around this compound, accelerating the discovery of new reactions, materials, and therapeutic applications.

Q & A

Q. How are dihydroisoquinolines used as reference standards in pharmaceutical QC?

  • Methodological Answer : Deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) serve as internal standards for LC-MS/MS in pharmacokinetic studies. Compliance with ICH guidelines ensures batch-to-batch consistency for ANDA submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.